![molecular formula C18H18ClN3O2 B11041257 2-[1-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11041257.png)
2-[1-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[1-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]-N-(4-methylphenyl)acetamide is a synthetic compound known for its diverse applications in scientific research and industry. This compound features a pyrazolidinone core, which is a five-membered ring containing nitrogen and oxygen atoms, and is substituted with a chlorophenyl group and a methylphenyl group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]-N-(4-methylphenyl)acetamide typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form a pyrazolidinone intermediate. This intermediate is then reacted with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing in an organic solvent like ethanol or dichloromethane, and the progress of the reaction is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and column chromatography ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, which can be further utilized in various applications or as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2-[1-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[1-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolidinone derivatives and acetamide-based molecules, such as:
- 1-(4-chlorophenyl)-3-methyl-5-oxopyrazolidine
- N-(4-methylphenyl)-2-oxoacetamide
- 4-chlorophenylhydrazine derivatives
Uniqueness
What sets 2-[1-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]-N-(4-methylphenyl)acetamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. The combination of the chlorophenyl and methylphenyl groups with the pyrazolidinone core enhances its reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C18H18ClN3O2 |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H18ClN3O2/c1-12-2-6-15(7-3-12)21-17(23)10-13-11-20-22(18(13)24)16-8-4-14(19)5-9-16/h2-9,13,20H,10-11H2,1H3,(H,21,23) |
InChI Key |
BXDVVCMRRKSXNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2CNN(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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